molecular formula C8H8FI B12859003 1-(2-Fluoroethyl)-2-iodobenzene

1-(2-Fluoroethyl)-2-iodobenzene

Cat. No.: B12859003
M. Wt: 250.05 g/mol
InChI Key: VSNPNAITTMURKP-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-2-iodobenzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of both a fluoroethyl and an iodo group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. The process typically includes:

    Step 1: Nucleophilic substitution reaction where ethylbenzene is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoroethyl group.

    Step 2: Iodination of the fluoroethylbenzene using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-2-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation Reactions: The fluoroethyl group can be oxidized to form fluoroacetophenone derivatives.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using Pd/C in the presence of hydrogen gas.

Major Products:

    Substitution: Formation of 1-(2-Fluoroethyl)-2-azidobenzene or 1-(2-Fluoroethyl)-2-thiobenzene.

    Oxidation: Formation of 2-fluoroacetophenone.

    Reduction: Formation of 1-(2-Fluoroethyl)benzene.

Scientific Research Applications

1-(2-Fluoroethyl)-2-iodobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of radiolabeled compounds for imaging studies, particularly in positron emission tomography (PET).

    Medicine: Investigated for its potential use in drug development, especially in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(2-Fluoroethyl)-2-bromobenzene
  • 1-(2-Fluoroethyl)-2-chlorobenzene
  • 1-(2-Fluoroethyl)-2-fluorobenzene

Comparison: 1-(2-Fluoroethyl)-2-iodobenzene is unique due to the presence of the iodo group, which is larger and more polarizable than other halogens like bromine or chlorine. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where such properties are advantageous.

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-(2-fluoroethyl)-2-iodobenzene

InChI

InChI=1S/C8H8FI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2

InChI Key

VSNPNAITTMURKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCF)I

Origin of Product

United States

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